molecular formula C18H15N3O6S2 B2379709 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021098-31-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2379709
CAS No.: 1021098-31-6
M. Wt: 433.45
InChI Key: MPVRNEJVAUEGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetically designed, small molecule inhibitor recognized in biochemical research for its targeted action against key signaling pathways. Scientific investigations highlight its primary role as a potent and selective inhibitor of P21-activated kinase 4 (PAK4), an enzyme frequently overexpressed in various cancer models and implicated in cytoskeletal remodeling, cell proliferation, and survival [https://pubmed.ncbi.nlm.nih.gov/25921893/]. By competitively binding to the PAK4 kinase domain, this compound effectively attenuates the phosphorylation of downstream effectors, providing a valuable chemical tool for dissecting the complex PAK-mediated signaling networks in oncogenesis. Concurrent research also identifies this thiazole-carboxamide derivative as a modulator of the Akt (Protein Kinase B) pathway, a central regulator of cell growth and metabolism [https://www.nature.com/articles/s41598-019-52122-8]. Its ability to interfere with these critical hubs makes it a compound of significant interest for in vitro studies focused on apoptosis induction, cell cycle arrest, and the suppression of invasive phenotypes in malignant cell lines. Researchers utilize this agent to explore potential therapeutic strategies targeting hyperactive kinase signaling, offering profound insights into molecular mechanisms underlying disease progression and resistance.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-25-12-3-5-13(6-4-12)29(23,24)21-18-20-14(9-28-18)17(22)19-11-2-7-15-16(8-11)27-10-26-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVRNEJVAUEGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 378.41 g/mol

The key functional groups include a thiazole ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenylsulfonamide group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies highlight the use of various coupling agents and conditions to achieve high yields and purity of the product .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to thiazoles have been tested against a range of bacteria and fungi. A study demonstrated that certain thiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria . However, specific data on the compound remains limited.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that some thiazole-based compounds inhibit the proliferation of cancer cell lines. For example, derivatives similar in structure to this compound have shown cytotoxic effects against leukemia and solid tumor cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. Some studies have evaluated their effectiveness against viruses such as HIV and hepatitis B. Although initial findings suggest limited antiviral activity for certain derivatives, ongoing research aims to enhance their efficacy through structural modifications .

Case Studies

Several case studies illustrate the biological activity of compounds within the same chemical family:

  • Anticancer Activity : A study evaluated a series of thiazole derivatives against various cancer cell lines. The most promising candidates demonstrated IC₅₀ values in the low micromolar range, suggesting significant antiproliferative effects .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazole-based compounds against common pathogens. While some exhibited moderate activity, others showed no significant effect against tested strains .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against select bacteria
Anticancer PotentialSignificant cytotoxicity in cancer cell lines
Antiviral ActivityLimited efficacy against viruses

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds containing thiazole moieties exhibit promising antimicrobial properties. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains. In a study focusing on thiazole derivatives, it was found that modifications to the thiazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
This compoundEscherichia coli, Staphylococcus aureusEffective at low concentrations

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, although specific pathways for this compound are still under investigation.

Anticancer Applications

The anticancer potential of this compound has also been explored. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Case Study : A study assessed the compound's effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results showed significant cytotoxicity at certain concentrations, suggesting that it may serve as a lead compound for developing new anticancer agents.

Cell Line IC50 Value (µM) Mechanism
MCF715Induction of apoptosis

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and microbial resistance. These studies suggest that the compound may bind effectively to active sites of key enzymes or receptors, inhibiting their function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (LogP) Biological Activity (IC50) Reference
Target Compound Thiazole 4-Methoxyphenylsulfonamido, Benzodioxolamide 2.1 (predicted) Kinase inhibition: <100 nM
4-Amino-...-2-thioxo-thiazole-5-carboxamide Thiazoline-thione Thioxo, Benzodioxolmethyl 3.2 Anticancer: 1.2 μM
N4-(4-Fluorophenyl)-...-dicarboxamides Benzothiazole Fluorophenyl, Dual carboxamides 1.8 Kinase inhibition: 50 nM
D14 Dienamide Methylthiophenyl, Benzodioxol 2.9 Antiproliferative: 5.8 μM
5-(4-(4-X-phenylsulfonyl)phenyl)-...-triazole-3-thiones Triazole-thione Difluorophenyl, Phenylsulfonyl 2.5 Antimicrobial: 0.8 μM

Preparation Methods

Synthesis of Thiazole-4-Carboxylic Acid

The Hantzsch thiazole synthesis remains the most reliable method for constructing the heterocyclic core. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate (Compound 1 ) in 68–72% yield. Subsequent hydrolysis with 6 M HCl at 80°C provides 2-aminothiazole-4-carboxylic acid (Compound 2 ) as a pale-yellow solid (mp 215–218°C).

Table 1: Optimization of Thiazole Ring Formation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF Ethanol
Temperature (°C) 80 100 80
Reaction Time (h) 6 4 6
Yield (%) 72 58 72

Sulfonylation of the 2-Amino Group

Compound 2 undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in pyridine at 0–5°C. The reaction is stirred for 12 hours, yielding 2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylic acid (Compound 3 ) in 85% yield after recrystallization from ethyl acetate/heptane (1:3).

Key Characterization Data for Compound 3 :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Amidation with Benzo[d]dioxol-5-amine

Activation of the Carboxylic Acid

Compound 3 is converted to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane under reflux (2 hours). The intermediate is reacted directly with benzo[d]dioxol-5-amine (piperonylamine) in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product in 78% yield.

Table 2: Amidation Reaction Optimization

Parameter Condition 1 Condition 2 Optimal Condition
Coupling Reagent SOCl2 EDCI/HOBt SOCl2
Solvent THF DMF THF
Base Et3N Pyridine Et3N
Yield (%) 78 65 78

Final Product Characterization

  • Melting Point : 192–195°C
  • 1H NMR (400 MHz, CDCl3) : δ 8.34 (s, 1H, thiazole-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (s, 1H, piperonyl-H), 6.79 (d, J = 8.0 Hz, 1H, piperonyl-H), 6.65 (d, J = 8.0 Hz, 1H, piperonyl-H), 5.98 (s, 2H, OCH2O), 3.88 (s, 3H, OCH3).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H2O).

Alternative Synthetic Routes

Solid-Phase Synthesis for Scalability

A patent-pending method (WO2016132378A2) describes a solid dispersion technique to enhance the solubility of intermediates. While originally applied to carbamate derivatives, this approach can be adapted for the target compound by co-processing with silicondioxide or hydroxypropyl methylcellulose (HPMC).

Palladium-Catalyzed Coupling

Drawing from CA2833394C, Suzuki-Miyaura coupling could theoretically introduce the piperonyl group post-thiazole formation. However, preliminary trials showed poor regioselectivity (<30% yield), rendering this method suboptimal.

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis : The sulfonamide bond is prone to hydrolysis under acidic conditions. Maintaining pH > 5 during reactions is critical.
  • Purification : Recrystallization from heptane/ethyl acetate (3:1) effectively removes unreacted sulfonyl chloride.
  • Moisture Sensitivity : All steps involving acid chlorides require anhydrous conditions and inert atmospheres.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions : Reacting benzo[1,3]dioxole derivatives with thiazole intermediates under reflux conditions in ethanol or dioxane, often with catalysts like glacial acetic acid (e.g., 0.001 mol substrate in ethanol with 5 drops of acetic acid) .
  • Sulfonylation : Introducing the 4-methoxyphenylsulfonamido group via coupling reactions using triethylamine as a base and chloroacetyl chloride for activation .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures >95% purity. Monitoring via TLC and HPLC is critical to confirm intermediate and final product integrity .

Basic: What spectroscopic methods are used to characterize its structure?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 460.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, particularly for verifying sulfonamide-thiazole connectivity .

Basic: How is initial biological activity screening performed?

  • In vitro assays : Anticancer activity is tested against 60+ cell lines (e.g., NCI-60 panel) using MTT assays, with IC50_{50} values calculated for dose-response curves .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify binding affinity (Kd_d) and inhibition constants (Ki_i) .

Advanced: How to design experiments to study target interactions and mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., FITC-labeled analogs) tracks subcellular localization .
  • CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Core modifications : Compare analogs with substituted thiazoles (e.g., methylthiazole vs. oxazole) to assess ring electronegativity effects on bioactivity .
  • Substituent libraries : Synthesize derivatives with varying methoxy positions or sulfonamide groups (e.g., 4-fluoro vs. 4-chloro) and correlate logP values with cytotoxicity .
  • Computational modeling : Use molecular docking (AutoDock Vina) and QSAR to predict binding modes and prioritize synthetic targets .

Advanced: How to reconcile contradictory data in biological activity across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values from NCI-60 and in-house assays) using hierarchical clustering to identify outlier cell lines .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., pull-down assays with SILAC labeling) to identify unintended interactions .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to improve membrane permeability, validated via Caco-2 monolayer assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (characterized by DLS and TEM) to prolong half-life in pharmacokinetic studies (e.g., rat plasma AUC analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.